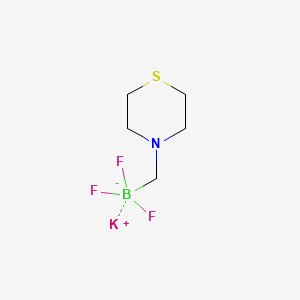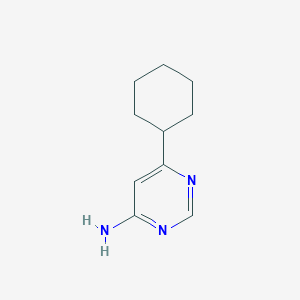
6-シクロヘキシルピリミジン-4-アミン
説明
6-Cyclohexylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclohexylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclohexylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
二環式[6 + 6]系合成
“6-シクロヘキシルピリミジン-4-アミン”は、ピリミド[4,5-d]ピリミジンやピリミド[5,4-d]ピリミジンなどの二環式[6 + 6]系の合成において重要な役割を果たしています 。これらの化合物は、次のような点で重要です。
プラスミドDNA操作
遺伝子工学では、“6-シクロヘキシルピリミジン-4-アミン”誘導体はプラスミドDNAを操作するために使用されます。これは、次の点で重要です。
抗炎症薬開発
この化合物のアナログは、NF-κBやサイトカインを阻害することによる抗炎症剤としての可能性が研究されています 。この用途は、次の点で重要です。
固相合成の用途
“6-シクロヘキシルピリミジン-4-アミン”は、固相合成技術を用いて、次のようなものを生成するために使用されます。
作用機序
Target of action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific targets would depend on the specific pyrimidine compound and its structure.
Mode of action
The mode of action of pyrimidines can vary widely depending on the specific compound and its targets. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Result of action
The molecular and cellular effects of a pyrimidine compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory effects, it might result in reduced inflammation at the cellular level .
生化学分析
Cellular Effects
The effects of 6-Cyclohexylpyrimidin-4-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By interacting with key components of this pathway, 6-Cyclohexylpyrimidin-4-amine can alter the cellular response to various stimuli, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 6-Cyclohexylpyrimidin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 6-Cyclohexylpyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 6-Cyclohexylpyrimidin-4-amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Cyclohexylpyrimidin-4-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Cyclohexylpyrimidin-4-amine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. For instance, high doses of 6-Cyclohexylpyrimidin-4-amine have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
6-Cyclohexylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the pentose phosphate pathway, a crucial metabolic pathway involved in the generation of NADPH and the synthesis of ribose-5-phosphate. By modulating the activity of enzymes in this pathway, 6-Cyclohexylpyrimidin-4-amine can alter the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 6-Cyclohexylpyrimidin-4-amine within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function.
Subcellular Localization
6-Cyclohexylpyrimidin-4-amine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
特性
IUPAC Name |
6-cyclohexylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANZARMWNRUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



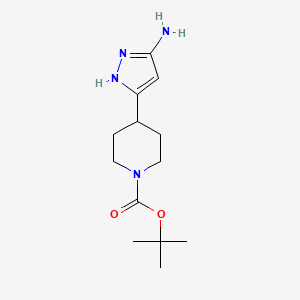
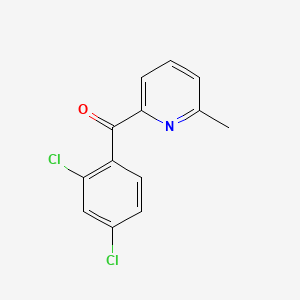
![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)
![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
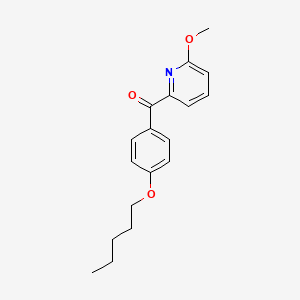
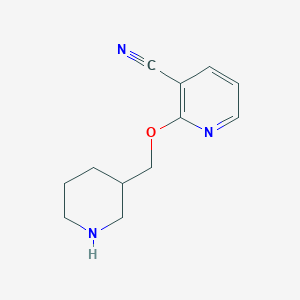
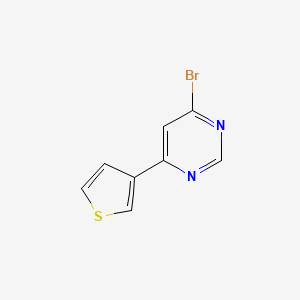


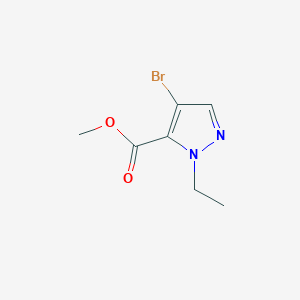
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)
